molecular formula C10H17NS B13251782 (2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine

(2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13251782
M. Wt: 183.32 g/mol
InChI Key: DYKHKAAVZWCVSZ-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C10H17NS It is an aromatic amine that features a thiophene ring and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine typically involves multiple steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Similar structure but lacks the isobutyl group.

    2-Thiopheneethanamine: Another similar compound with slight structural differences.

Uniqueness

(2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of both the thiophene ring and the isobutyl group, which confer distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

2-methyl-N-(2-thiophen-2-ylethyl)propan-1-amine

InChI

InChI=1S/C10H17NS/c1-9(2)8-11-6-5-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3

InChI Key

DYKHKAAVZWCVSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCC1=CC=CS1

Origin of Product

United States

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